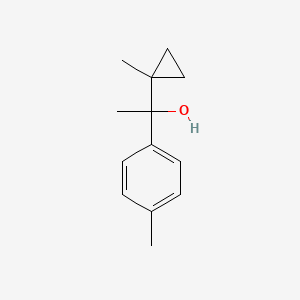

alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol

Description

Properties

CAS No. |

73728-61-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(1-methylcyclopropyl)-1-(4-methylphenyl)ethanol |

InChI |

InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(3,14)12(2)8-9-12/h4-7,14H,8-9H2,1-3H3 |

InChI Key |

LSFLKQLAYCHFNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C2(CC2)C)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Keto Precursors

Palladium-Catalyzed Hydrogenation

The hydrogenation of ketone intermediates represents a primary industrial route. Patent CN102040482A discloses a method using Pd-based catalysts supported on Al₂O₃ or SiO₂, modified with Sn, In, K, or Mg to enhance selectivity. For example, 0.5% Pd-2.0% Sn-1.0% In-0.5% K-1.5% Mg/SiO₂ achieved 92% yield at 80°C under 3 MPa H₂ pressure. The Sn/In modifiers suppress over-hydrogenation, while Mg/K improves catalyst longevity by reducing acidic site formation.

Solvent Systems and Kinetic Control

Reactions typically employ polar aprotic solvents like ethyl acetate or THF to stabilize the transition state. Kinetic studies in CN102040482A demonstrate that maintaining H₂ partial pressure below 4 MPa prevents cyclopropane ring hydrogenolysis, a critical side reaction.

Table 1: Performance of Pd Catalysts for Ketone Hydrogenation

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 0.1% Pd-0.1% Pb-0.1% Na/Al₂O₃ | 60 | 2.5 | 85 | 93 |

| 0.5% Pd-2.0% Sn-1.0% In/SiO₂ | 80 | 3.0 | 92 | 97 |

| 1.2% Pd-0.8% Mg/Al₂O₃ | 75 | 2.8 | 88 | 95 |

Hydroperoxide Alkylation Route

Titanium Silicalite-Catalyzed Epoxidation

Patent CN102295534A outlines a method where dimethylbenzyl hydroperoxide reacts with α-methylstyrene derivatives in the presence of Ti-HMS or Ti-MCM-41 catalysts. The mechanism involves electrophilic oxygen transfer to the alkene, followed by acid-catalyzed ring-opening to form the tertiary alcohol. Using a fixed-bed reactor at 50–90°C and 0.5–2.0 MPa, yields exceed 89% with Ti loadings of 1.5–4.0 wt%.

Grignard Reagent Addition to Cyclopropane Ketones

Comparative Analysis of Methodologies

Economic and Environmental Considerations

The hydroperoxide route (CN102295534A) eliminates hydrogen gas usage, reducing operational risks, but generates stoichiometric amounts of water, requiring energy-intensive separations. In contrast, hydrogenation (CN102040482A) offers higher atom economy but depends on costly Pd catalysts.

Scalability and Industrial Feasibility

Fixed-bed catalytic systems from CN102295534A enable continuous production, advantageous for large-scale manufacturing. Batch hydrogenation, while flexible for multiproduct facilities, suffers from lower throughput.

Chemical Reactions Analysis

Types of Reactions: Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: alpha,4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol

- CAS No.: 73728-61-7

- Molecular Formula: C₁₃H₁₈O

- Suppliers: Alfa Chemistry (USA), SAGECHEM (China), Suzhou Health Chemicals (China) .

Structural Features: The compound features a benzyl alcohol backbone with two methyl groups at the alpha and para positions and a 1-methylcyclopropyl substituent.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key analogs identified include:

alpha-Cyclopropyl-4-fluoro-alpha-methylbenzyl alcohol (CAS 73728-62-8): Fluorine substitution at the para position enhances polarity and may influence bioavailability .

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)benzylic alcohol (CAS 427-53-2): Dual fluorination increases molecular weight (260.28 g/mol) and boiling point (365.6°C predicted) .

alpha-Methylbenzyl alcohol (CAS 98-85-1): A simpler analog lacking cyclopropyl and para-methyl groups, used as a baseline for toxicity and reactivity comparisons .

Physicochemical Properties

Key Observations :

- The target compound likely has a higher molecular weight (190.28 g/mol) and density compared to alpha-Methylbenzyl alcohol due to the bulky cyclopropyl and methyl groups.

- Fluorinated analogs exhibit elevated boiling points and densities, attributed to increased molecular mass and intermolecular forces (e.g., dipole interactions) .

- Toxicity data for the target compound is unavailable, but alpha-Methylbenzyl alcohol’s LD₅₀ of 500 mg/kg suggests moderate acute toxicity, necessitating caution in handling .

Reactivity and Stability

- Cyclopropyl Effects: The 1-methylcyclopropyl group in the target compound may enhance steric protection of the hydroxyl group, reducing oxidation susceptibility compared to non-cyclopropyl analogs like alpha-Methylbenzyl alcohol .

Biological Activity

Alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure

The compound is characterized by its unique structure, which includes a benzyl alcohol moiety modified by dimethyl and cyclopropyl groups. This structural variation is crucial for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Effects : The compound shows potential as an antimicrobial agent, affecting various bacterial strains.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Antimicrobial Activity

A study investigated the antimicrobial properties of various benzyl alcohol derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 100 |

| This compound | S. aureus | 18 | 100 |

Cytotoxicity Studies

Another research focused on the cytotoxic effects of the compound against human cancer cell lines. The findings suggested that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

Biosynthesis and Derivatives

The biosynthesis pathways for compounds similar to this compound have been explored in various fungi. These pathways often involve enzymatic transformations that modify simple precursors into complex structures with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for alpha-4-Dimethyl-alpha-(1-methylcyclopropyl)benzyl alcohol, and what catalysts or conditions optimize yield?

- Methodological Answer : Synthesis of structurally complex alcohols like this compound often involves alkylation or cyclopropanation steps. For benzyl alcohol derivatives, microwave-assisted hydrolysis (e.g., using benzyl chloride and sodium carbonate at 450 W for 22 min) can achieve >90% yields, as demonstrated in similar systems . For the cyclopropyl moiety, consider using transition-metal catalysts (e.g., Pd or Cu) under inert conditions. Purification via fractional distillation or column chromatography is advised, with monitoring by TLC or GC-MS.

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include:

- Boiling Point : ~204°C (analogous to alpha-Methylbenzyl alcohol ).

- Density : ~1.013 g/cm³ (similar benzyl alcohol derivatives ).

- Chirality : Use polarimetry or chiral HPLC, as the compound likely contains stereocenters (e.g., (R)-1-(4-Methylphenyl)ethanol in ).

- Stability : Avoid strong oxidizers; store under nitrogen at 4°C to prevent decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Toxicity : Oral LD50 in rats is ~500 mg/kg (based on alpha-Methylbenzyl alcohol data ).

- Disposal : Incinerate in a chemical waste facility with afterburners .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) to induce asymmetry .

- Resolution Techniques : Employ diastereomeric salt formation or enzymatic resolution (e.g., lipases) for chiral separation .

- Analytical Validation : Confirm enantiomeric excess via chiral GC or NMR with chiral shift reagents .

Q. What strategies resolve contradictions in catalytic reactivity data under varying conditions?

- Methodological Answer :

- Systematic Screening : Test catalysts (e.g., Ni-Co hexacyanoferrate ) across pH, temperature, and solvent polarity ranges.

- Kinetic Studies : Use stopped-flow spectroscopy or in situ IR to monitor intermediate formation.

- Computational Modeling : Apply DFT calculations to predict transition states and identify rate-limiting steps (no direct evidence but inferred from best practices).

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays (note: limited data in ).

- Biodegradation : Use OECD 301B tests to evaluate microbial breakdown in aqueous systems.

- Adsorption Studies : Measure soil/water partition coefficients (log Koc) to predict mobility .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.